![molecular formula C13H14O3S B14272997 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- CAS No. 132604-66-1](/img/structure/B14272997.png)
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group This compound is particularly interesting due to its unique structure, which includes a phenylsulfonylmethyl group attached to the cyclopentenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones. Another approach is the Saegusa–Ito oxidation of cyclopentanones, which introduces the necessary double bond in the ring. Additionally, ring-closing metathesis of the corresponding dienes and oxidation of cyclic allylic alcohols are viable methods for synthesizing cyclopentenones.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- typically involves large-scale chemical processes that optimize yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The phenylsulfonylmethyl group can participate in substitution reactions, where other groups replace the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学的研究の応用
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting various industrial applications.
作用機序
The mechanism by which 2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a chemical probe and in its potential therapeutic applications. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the phenylsulfonylmethyl group, commonly used in organic synthesis.
3-Methyl-2-cyclopenten-1-one: Another analog with a methyl group at the 3-position, used in flavor and fragrance industries.
Cyclopentenone: The parent compound, found in various natural products and used as a synthetic intermediate.
Uniqueness
2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in specific applications, such as targeted chemical synthesis and biological studies, making it a valuable compound in both research and industry.
特性
CAS番号 |
132604-66-1 |
|---|---|
分子式 |
C13H14O3S |
分子量 |
250.32 g/mol |
IUPAC名 |
3-(benzenesulfonylmethyl)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O3S/c1-10-11(7-8-13(10)14)9-17(15,16)12-5-3-2-4-6-12/h2-6H,7-9H2,1H3 |
InChIキー |
HKKGQAXUHSPKPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC1=O)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


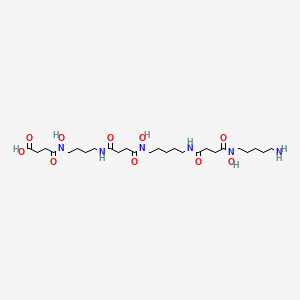


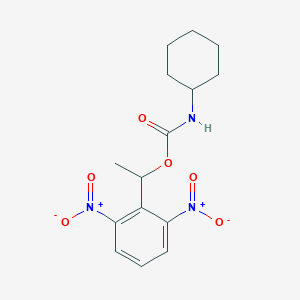
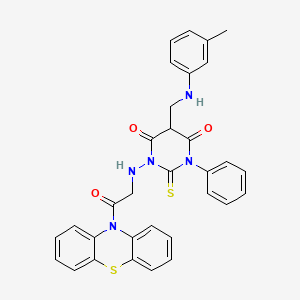
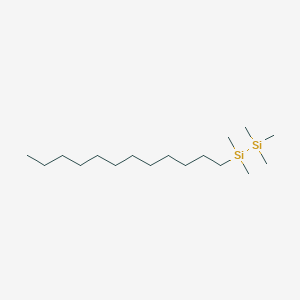
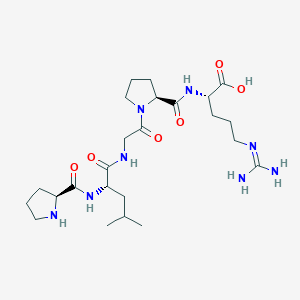
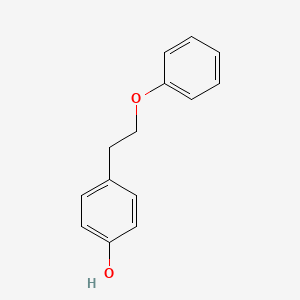
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

